シアニジン 3-O-ソフォロシド

説明

Synthesis Analysis

Cyanidin 3-O-sophoroside and related compounds can be synthesized through enzymatic reactions involving glucosylation of anthocyanins. For instance, an enzyme from red cabbage seedlings catalyzes the glucosylation of cyanidin at the 3-position, using uridine diphosphate-glucose as a glucosyl-donor. This process highlights the biological synthesis pathway of cyanidin 3-O-sophoroside in plants (Saleh, Poulton, & Grisebach, 1976).

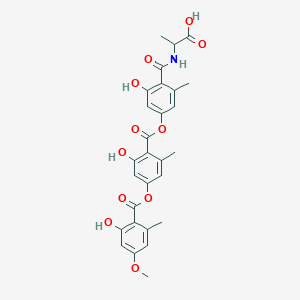

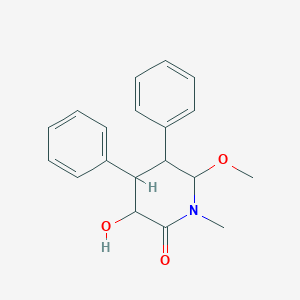

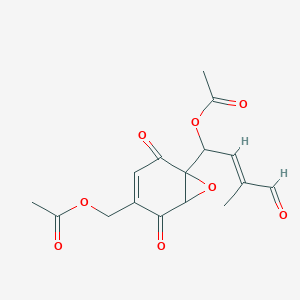

Molecular Structure Analysis

The molecular structure of cyanidin 3-O-sophoroside has been elucidated through various chemical and spectroscopic methods. It consists of a cyanidin aglycone linked to a sophorose sugar moiety. Detailed structural analysis of related compounds reveals diverse acylation patterns that affect their stability and color properties. For example, acylated cyanidin 3-sophoroside-5-glucosides isolated from different plant sources show variations in their substitution patterns, affecting their application and functional properties (Saitǒ et al., 2008).

Chemical Reactions and Properties

Cyanidin 3-O-sophoroside participates in various chemical reactions, including copigmentation and degradation processes. Copigmentation, where cyanidin 3-O-sophoroside interacts with other compounds, can influence its color stability and intensity. The reaction conditions, such as pH and temperature, significantly affect the copigmentation effect and the stability of cyanidin 3-O-sophoroside in solution (Sun et al., 2010).

Physical Properties Analysis

The physical properties of cyanidin 3-O-sophoroside, such as color and stability, are influenced by its molecular structure and environmental conditions. Studies have shown that the visual color and antioxidant capacity of cyanidin 3-O-sophoroside can be affected by factors like pH, temperature, and the presence of other substances. These properties are crucial for its functionality in different applications (Zhang et al., 2008).

Chemical Properties Analysis

The chemical stability of cyanidin 3-O-sophoroside is a key factor in its applications. It undergoes degradation under certain conditions, leading to changes in its spectral characteristics and antioxidant capacity. The degradation pathways and products depend on factors like pH and the presence of reactive compounds. Understanding these properties is essential for optimizing the use of cyanidin 3-O-sophoroside in various fields (Sun et al., 2011).

科学的研究の応用

天然食品着色料

シアニジン 3-O-ソフォロシドは、アントシアニンの一種であり、多くの果物や野菜に鮮やかな色を与える色素です . アントシアニンは、シアニジン 3-O-ソフォロシドのように、明るい魅力的な色、高い水溶性、および潜在的な健康上の利点を持っているため、合成着色料の潜在的な代替品となる可能性があります .

健康上の利点

アントシアニンには、シアニジン 3-O-ソフォロシドなど、潜在的な健康上の利点があることが知られています . シアニジン 3-O-ソフォロシドの特定の健康上の利点は検索結果では言及されていませんが、アントシアニン全般は、抗炎症作用、視覚および心臓血管の健康の改善、特定の種類のがんのリスクの低減など、さまざまな健康上の利点と関連付けられています。

色の特徴

緩衝液溶液中のシアニジン 3-O-ソフォロシドの色指数は、CIELab 座標 L (明度)、C* (彩度)、および H° (色相角)で表すことができます . これは、色の特徴付け研究に役立ちます .

スペクトル分析

シアニジン 3-O-ソフォロシドは、スペクトル分析に役立つ可能性のある独自の UV–vis 吸収スペクトルを持っています . シアニジン 3-O-ソフォロシドのモル吸光度は pH によって変化するため、特定の種類の化学分析に役立ちます .

分析標準

シアニジン 3-O-ソフォロシド塩化物は、高性能液体クロマトグラフィー(HPLC)技術による植物抽出物および果物中の分析物の定量のための分析標準として使用できます .

置換効果の研究

シアニジン 3-グルコシドとシアニジン 3-O-ソフォロシドの間には、3-置換に 1 つの違いがあるため、置換基がスペクトルと色指数に与える影響を調査する価値があります .

作用機序

Target of Action

Cyanidin 3-O-sophoroside (C3S) is a potent non-competitive reversible inhibitor of the enzyme Polyphenol oxidase (PPO) . PPO is an enzyme that catalyzes the oxidation of phenols to quinones, which then polymerize to form brown pigments .

Mode of Action

C3S interacts with PPO to inhibit its activity, thereby preventing the browning process in fruits and vegetables . This interaction enhances the antioxidant damage capacity of fruits and prolongs their storage period .

Biochemical Pathways

C3S is part of the anthocyanin biosynthesis pathway . Anthocyanins are a subclass of flavonoids characterized by a 2-phenylbenzopyrylium unit . They are derived along the flavonoid modification pathways and further separated into three types, pelargonidin, cyanidin, and delphinidin, due to the different number of hydroxyl groups in the phenyl group .

Pharmacokinetics

This suggests that C3S may have a relatively long half-life and could potentially be absorbed into the enterocytes, contributing to its antioxidant potential .

Result of Action

The primary result of C3S’s action is its antioxidant activity. By inhibiting PPO, C3S prevents the browning process, which is often associated with oxidative damage . This enhances the antioxidant damage capacity of fruits, prolonging their storage period . Additionally, C3S has been found to have a synergistic inhibitory effect on ABCB1, a protein involved in chemotherapy resistance in malignancies, when applied together with quercetin .

Action Environment

The action of C3S can be influenced by environmental factors such as pH. For instance, the UV–vis absorption spectra and color index of C3S change with increasing pH . This suggests that the efficacy and stability of C3S could be affected by the pH of its environment .

Safety and Hazards

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMMDGPXYVCER-WGNLCONDSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31O16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)

![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)

![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)